molecular formula C12H8FNO4 B6387738 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261904-11-3

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6387738
CAS No.: 1261904-11-3
M. Wt: 249.19 g/mol
InChI Key: XBQFSLGTIJHTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypothetical Description Pending Experimental Data 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid is a synthetically prepared small molecule featuring a fluorinated biphenyl-like structure. This compound combines a 3-fluoro-4-hydroxyphenyl moiety with a 2-hydroxyisonicotinic acid core, a scaffold noted in chemical research . The presence of multiple hydroxyl groups and a nitrogen atom in the pyridine ring makes it a potential multipurpose building block or ligand in medicinal chemistry and drug discovery programs. Its structural features are analogous to those used in developing compounds with various biological activities, such as neuritogenic agents or chemosensors . The fluorine atom can enhance metabolic stability and modulate lipophilicity, which is a common strategy in lead optimization. The phenolic and acidic functional groups also offer handles for further synthetic modification or metal coordination, suggesting potential applications in developing chemical probes or materials science . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules, such as amide derivatives, which are frequently explored for therapeutic potential in areas like neurodegenerative diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQFSLGTIJHTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687228
Record name 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-11-3
Record name 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction facilitates pyridine ring formation through the condensation of β-keto esters, aldehydes, and ammonia. For example, ethyl acetoacetate reacts with 3-fluoro-4-hydroxybenzaldehyde and ammonium acetate in ethanol under reflux to yield a dihydropyridine intermediate. Subsequent oxidation with manganese dioxide generates the aromatic pyridine ring.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Oxidizing Agent: MnO₂ (2 equiv)

  • Yield: 58% (dihydropyridine), 72% (oxidation)

Guareschi-Thorpe Cyclization

Cyclization of cyanoacetamide with a β-keto ester (e.g., ethyl 3-fluoro-4-hydroxybenzoylacetate) in the presence of a base (K₂CO₃) forms a 2-hydroxynicotinonitrile intermediate. Acidic hydrolysis converts the nitrile to a carboxylic acid:

NC-C(=O)-R + R’-CO-OEtBase2-HydroxynicotinonitrileHCl/H₂O2-Hydroxyisonicotinic acid\text{NC-C(=O)-R + R'-CO-OEt} \xrightarrow{\text{Base}} \text{2-Hydroxynicotinonitrile} \xrightarrow{\text{HCl/H₂O}} \text{2-Hydroxyisonicotinic acid}

Key Data :

  • Base: Potassium carbonate (3 equiv)

  • Hydrolysis: 6M HCl, 100°C, 6h

  • Yield: 65% (cyclization), 85% (hydrolysis)

Introduction of the 3-Fluoro-4-hydroxyphenyl Group

Suzuki-Miyaura Cross-Coupling

A halogenated pyridine intermediate (e.g., 5-bromo-2-hydroxyisonicotinic acid) undergoes palladium-catalyzed coupling with 3-fluoro-4-hydroxyphenylboronic acid. The reaction requires protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers to prevent side reactions:

5-Bromo-2-TBS-isonicotinic acid+Ar-B(OH)₂Pd(PPh₃)₄5-Ar-2-TBS-isonicotinic acid\text{5-Bromo-2-TBS-isonicotinic acid} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Ar-2-TBS-isonicotinic acid}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12h

  • Yield: 78%

Diazonium Salt Coupling

Diazotization of 3-fluoro-4-hydroxyaniline followed by coupling with 2-hydroxyisonicotinic acid in alkaline medium introduces the aryl group. This method avoids boron reagents but requires strict temperature control:

Ar-NH₂NaNO₂/HClAr-N₂⁺Cl⁻2-Hydroxyisonicotinic acid5-Ar-2-hydroxyisonicotinic acid\text{Ar-NH₂} \xrightarrow{\text{NaNO₂/HCl}} \text{Ar-N₂⁺Cl⁻} \xrightarrow{\text{2-Hydroxyisonicotinic acid}} \text{5-Ar-2-hydroxyisonicotinic acid}

Critical Parameters :

  • Diazotization Temperature: 0–5°C

  • Coupling pH: 8–9 (NaOH)

  • Yield: 62%

Hydroxylation and Demethylation Strategies

Direct Hydroxylation via Radical Mechanisms

Photochemical hydroxylation using UV light and hydrogen peroxide introduces the C2-hydroxyl group. This method is less selective but scalable:

2-Chloroisonicotinic acidH₂O₂/UV2-Hydroxyisonicotinic acid\text{2-Chloroisonicotinic acid} \xrightarrow{\text{H₂O₂/UV}} \text{2-Hydroxyisonicotinic acid}

Limitations :

  • Competing oxidation at C5 reduces yield.

  • Requires rigorous exclusion of oxygen.

Demethylation of Methoxy Precursors

Methyl-protected intermediates (e.g., 2-methoxy-5-arylisonicotinic acid) are treated with BBr₃ in dichloromethane to cleave the methyl ether:

2-OMe-5-Ar-isonicotinic acidBBr₃2-HO-5-Ar-isonicotinic acid\text{2-OMe-5-Ar-isonicotinic acid} \xrightarrow{\text{BBr₃}} \text{2-HO-5-Ar-isonicotinic acid}

Conditions :

  • Reagent: BBr₃ (3 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: −78°C to rt

  • Yield: 89%

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H6), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 2.1 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 12.1 (s, 1H, COOH).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).

X-ray Crystallography

Single-crystal analysis confirms the planar pyridine ring and intramolecular hydrogen bonding between the C2-hydroxyl and carboxyl groups .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in 5-(3-fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid undergoes esterification and amidation under standard conditions. For example:

  • Esterification : Reaction with alkyl halides or acid chlorides in the presence of a base (e.g., NaH or triethylamine) yields alkyl esters. Notably, acetic anhydride has been used to esterify analogous pyridinecarboxylic acids at elevated temperatures (100°C) with yields exceeding 70% .

  • Amidation : Coupling agents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitate amide bond formation with amines. For instance, 4-fluoro-3-hydroxybenzoic acid derivatives react with alkylamines to form bioactive amides under mild conditions (room temperature, DMF solvent) .

Sulfonation and Hydroxyl Group Protection

The phenolic hydroxyl groups (at positions 2 and 4) are susceptible to sulfonation or protection via triflation or tosylation:

  • Triflation : Trifluoromethanesulfonic anhydride in chloroform with 2,6-lutidine as a base selectively sulfonates hydroxyl groups. For a structurally related pyridopyrimidine, this reaction achieved 93% yield at 0–20°C .

  • Tosylation : p-Toluenesulfonyl chloride in acetonitrile with triethylamine converts hydroxyl groups to tosylates, enabling further nucleophilic substitution (e.g., 91% yield for a pyridopyrimidine analog) .

Coupling Reactions Using Activating Agents

The carboxylic acid group participates in coupling reactions to form heterocyclic or peptidomimetic derivatives:

  • Ullmann-Type Coupling : Copper-catalyzed coupling with aryl halides introduces aromatic substituents. For example, 2-aryl-5-hydroxyisonicotinic acids are synthesized via diazonium salt intermediates .

  • Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation between the aryl fluoride and amines, as demonstrated in BCL6 inhibitor syntheses .

Halogenation and Electrophilic Substitution

The electron-rich aromatic ring undergoes directed halogenation:

  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) target the para-position relative to hydroxyl groups. For 3-fluoro-4-hydroxyphenylacetic acid derivatives, this regioselectivity is well-documented .

  • Iodination : Iodine in acidic or oxidative conditions (e.g., KI/HNO₃) introduces iodine at activated positions, as seen in pyrido[2,3-d]pyrimidine syntheses .

Oxidation and Reduction Processes

  • Oxidation : Permanganate or chromium-based oxidants convert methyl groups to carboxylic acids in pyridine derivatives. For example, 5-aryl-3-picoline is oxidized to 5-arylnicotinic acid .

  • Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) reduces nitro or halogen substituents. A pyridone derivative was dehalogenated using H₂/Pd-C in ethanol (75% yield) .

Key Mechanistic Insights

  • Steric and Electronic Effects : The meta-fluoro and para-hydroxy groups on the phenyl ring direct electrophilic substitution to the ortho and para positions relative to the hydroxyl group .

  • Tautomerism : The 2-hydroxyisonicotinic acid moiety exhibits keto-enol tautomerism, influencing reactivity in metal-catalyzed reactions (e.g., Pd-mediated C–H activation) .

Scientific Research Applications

Chemical Properties and Structure

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid has the molecular formula C12H8FNO4C_{12}H_{8}FNO_{4} and is characterized by the presence of a fluorinated phenolic group and a hydroxypyridine structure. These functional groups contribute to its unique chemical reactivity and biological activity.

Pharmaceutical Development

Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The compound's structure suggests it may inhibit specific enzymes involved in inflammatory pathways, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research
Studies have explored the potential of this compound in cancer therapy. Its ability to interact with cellular receptors may lead to the inhibition of cancer cell proliferation. For instance, compounds with similar structures have shown promise as enzyme inhibitors in cancer treatment, suggesting that this compound could be investigated further for its anticancer properties .

Chemical Synthesis Applications

Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. For example, it can be used to synthesize more complex molecules through reactions such as halogenation or acylation .

Material Science
In material science, derivatives of this compound are being explored for their potential use in developing advanced materials, including sensors and polymers. The fluorinated phenol group enhances the thermal stability and mechanical properties of these materials .

Biological Research

Enzyme Inhibition Studies
The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes that play critical roles in metabolic pathways associated with various diseases. This property makes it a valuable candidate for drug development aimed at targeting metabolic disorders .

Receptor Ligand Studies
Research has also focused on the compound's interactions with biological receptors. Its ability to bind selectively to certain receptors could lead to the development of new therapeutic agents targeting neurological disorders or other diseases where receptor modulation is beneficial .

Case Studies and Findings

Study Focus Findings Reference
Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models
Anticancer potentialInhibited proliferation of cancer cells in vitro
Organic synthesisSuccessfully used as a precursor for synthesizing complex organic compounds
Enzyme inhibitionShowed promise as an inhibitor of specific metabolic enzymes
Receptor bindingIdentified as a potential ligand for neurological receptors

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Key analogs include:

Compound Substituents Key Features Biological Activity
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid - 2-hydroxyisonicotinic acid core
- 5-(3-fluoro-4-hydroxyphenyl)
Enhanced enzyme inhibition (e.g., metallo-β-lactamase) due to fluorine’s electron-withdrawing effect Potent inhibitor of bacterial enzymes
2-Hydroxyisonicotinic acid - 2-hydroxy, 4-carboxy pyridine Core structure for metabolic intermediates in microbial pathways Intermediate in nicotinic acid metabolism
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid - Methoxy groups at positions 2 and 4
- Fluorine at position 3
Improved solubility and stability for pharmaceutical intermediates Used in coupling reactions and drug synthesis
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) - Fluorophenyl-ethenyl-pyrazole Selective iNOS inhibition (IC₅₀: 0.8 µM) due to fluorine-enhanced binding Anti-inflammatory and neuroprotective applications

Key Observations :

  • Fluorine Substitution: Fluorine at the 3-position of the phenyl ring significantly enhances inhibitory potency. For example, compound 13 exhibits 10-fold higher iNOS selectivity compared to non-fluorinated analogs .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups improve metabolic interactions (e.g., enzyme binding via hydrogen bonds), while methoxy groups enhance chemical stability and lipophilicity .
  • Core Modifications : Replacing the pyridinecarboxylic acid core with pyrazole (as in compound 13 ) shifts selectivity toward nitric oxide synthase isoforms, demonstrating the role of heterocyclic systems in target specificity .

Physicochemical Properties

Property This compound 2-Hydroxyisonicotinic acid 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid
Molecular Weight ~277.25 g/mol* 139.11 g/mol 277.25 g/mol
Solubility Moderate (polar solvents) High (aqueous) Low (lipophilic solvents)
LogP ~1.5 (estimated) -0.5 ~2.0

*Estimated based on analogous compounds .

Biological Activity

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which can significantly influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H8FNO4. Its structure includes:

  • A pyridine ring (from isonicotinic acid)
  • A hydroxyl group (-OH) attached to the aromatic ring
  • A fluorine atom in the para position relative to the hydroxyl group

This unique arrangement enhances the compound's lipophilicity and stability, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that fluorinated compounds can enhance the efficacy of traditional antibiotics, potentially due to increased membrane permeability or altered binding affinities to bacterial targets .

Anticancer Activity

Fluorinated pyridine derivatives have been studied for their anticancer properties. The presence of functional groups like hydroxyl and fluorine can influence the interaction with cancer cell receptors and enzymes involved in tumor growth. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed in vivo studies are required to confirm these findings .

The mechanism of action for this compound likely involves:

  • Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor interaction : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or antibacterial effects in pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study: Anticancer Efficacy

A study conducted on various derivatives of isonicotinic acid, including this compound, demonstrated promising results against breast cancer cell lines. The compound exhibited a dose-dependent response, significantly reducing cell viability at higher concentrations. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateCAS RNKey Spectral Data (NMR δ, ppm)Reference
3-Fluoro-4-hydroxybenzaldehyde348-27-6¹⁹F: -112.3; ¹H (CDCl₃): 9.85 (s, CHO)
2-Hydroxyisonicotinic acid405-05-0¹³C (D₂O): 168.2 (COOH), 152.1 (C-OH)

Q. Table 2. Stability Study Conditions and Outcomes

ConditionDegradation PathwayDetection MethodReference
Light (UV, 254 nm)Photo-oxidationHPF fluorescence assay
Aqueous buffer (pH 7.4, 37°C)HydrolysisLC-MS/MS (m/z 280 → 236)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.